GPR35 Agonist Potency: Comparative EC50 Profiling in HT-29 DMR Assay
In a head-to-head study using dynamic mass redistribution (DMR) assays in HT-29 human colorectal adenocarcinoma cells, 6-bromo-7-methoxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (compound 47) exhibited an EC50 of 14.76 µM for GPR35 agonism. This potency is 10.5-fold weaker than its 6,8-dibromo-7-methoxy analog (compound 44, EC50 = 1.41 µM) and 5.5-fold weaker than its 6-bromo-8-nitro-7-methoxy analog (compound 46, EC50 = 2.66 µM), yet it is approximately 2.2-fold more potent than the unsubstituted parent 3-(1H-tetrazol-5-yl)-2H-chromen-2-one (compound 41, EC50 = 6.76 µM was not directly compared in this set; note: compound 41 EC50 is 6.76 µM, while compound 47 is 14.76 µM, indicating compound 47 is actually less potent than the parent). The potency rank order among tetrazolyl-coumarins was: 6-bromo-8-nitro-7-hydroxy (50, 0.0058 µM) > 6,8-dibromo-7-hydroxy (43, 0.068 µM) > 6,8-dibromo (42, 0.93 µM) ≈ 6,8-dibromo-7-methoxy (44, 1.41 µM) > 6-bromo-8-nitro-7-methoxy (46, 2.66 µM) > 6-bromo-7-methoxy (47, 14.76 µM) [1]. An independent dataset from BindingDB (ChEMBL) corroborates this with an IC50 of 14.1 µM and EC50 of 14.8 µM in the same assay format [2].
| Evidence Dimension | GPR35 agonism potency (EC50) |
|---|---|
| Target Compound Data | 14.76 µM (compound 47); 14.8 µM (BindingDB EC50); 14.1 µM (BindingDB IC50) |
| Comparator Or Baseline | Compound 44 (6,8-dibromo-7-methoxy): 1.41 µM; Compound 46 (6-bromo-8-nitro-7-methoxy): 2.66 µM; Compound 50 (6-bromo-7-hydroxy-8-nitro): 0.0058 µM; Compound 41 (parent): 6.76 µM |
| Quantified Difference | 10.5-fold less potent than 44; 5.5-fold less potent than 46; ~2,545-fold less potent than 50; 2.2-fold less potent than parent 41 |
| Conditions | DMR assay in HT-29 cells; agonists tested in dose-response; EC50 values derived from sigmoidal curve fitting; n≥3 independent experiments [1][2] |
Why This Matters
The moderate potency of 6-bromo-7-methoxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one makes it a valuable intermediate-efficacy probe for discriminating GPR35 signaling bias and for use as a control compound in SAR expansion libraries where excessive potency of lead-like analogs (e.g., compound 50 at 5.8 nM) may mask subtle mechanistic differences.
- [1] Wei L, Wang J, Zhang X, et al. Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists. Journal of Medicinal Chemistry, 2017, 60(1): 362-372. DOI: 10.1021/acs.jmedchem.6b01431. View Source
- [2] BindingDB Entry BDBM50259879 (CHEMBL4062531). Affinity Data for GPR35: IC50 1.41E+4 nM, EC50 1.48E+4 nM. Deposited by ChEMBL, 2020. View Source
